Cas no 87440-56-0 ((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one)

(2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one is a flavonoid derivative characterized by its unique stereochemistry and functional group arrangement. The compound features a chroman-4-one core with hydroxyl groups at positions 3, 5, and 7, along with a prenyl (3-methylbut-2-enyl) substitution at C-8 and a phenyl group at C-2. Its (2R,3R) configuration contributes to its structural specificity, making it of interest in pharmacological and biochemical research. The presence of multiple hydroxyl groups enhances its potential as an antioxidant, while the prenyl moiety may influence lipophilicity and bioavailability. This compound is primarily utilized in studies investigating structure-activity relationships, natural product synthesis, and bioactive flavonoid derivatives.
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one structure
87440-56-0 structure
Product name:(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
CAS No:87440-56-0
MF:C20H20O5
MW:340.369806289673
CID:837501
PubChem ID:442411

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
    • Glepidotin B
    • (2R-trans)-2,3-Dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-4H-1-benzopyran-4-one
    • [ "" ]
    • (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one (ACI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-2-phenyl-, (2R-trans)- (ZCI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2R,3R)- (9CI)
    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
    • FS-9499
    • CS-0024499
    • AC1L9CRN
    • CHEBI:5381
    • HY-N3947
    • C09753
    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
    • (2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenylchroman-4-one
    • 87440-56-0
    • AKOS030531169
    • Q27106744
    • DTXSID00331821
    • CTK3E8972
    • DA-53573
    • Inchi: 1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
    • InChI Key: ATJOIGKHVRPLSM-RBUKOAKNSA-N
    • SMILES: C(C1C(O)=CC(O)=C2C([C@@H]([C@@H](C3C=CC=CC=3)OC=12)O)=O)/C=C(\C)/C

Computed Properties

  • Exact Mass: 340.131
  • Monoisotopic Mass: 340.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 87A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.321
  • Boiling Point: 592.5°C at 760 mmHg
  • Flash Point: 214.4°C
  • Refractive Index: 1.644
  • PSA: 86.99000
  • LogP: 3.28380
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Security Information

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN4136-1 mL * 10 mM (in DMSO)
Glepidotin B
87440-56-0 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G86780-5mg
Glepidotin B
87440-56-0 ,HPLC≥96%
5mg
¥5280.0 2023-09-07
Aaron
AR004N23-1mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 95%
1mg
$363.00 2025-02-17
TargetMol Chemicals
TN4136-5mg
Glepidotin B
87440-56-0
5mg
¥ 3710 2024-07-20
A2B Chem LLC
AC15407-1mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 95%
1mg
$320.00 2024-04-19
Aaron
AR004N23-5mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 95%
5mg
$753.00 2025-02-17
TargetMol Chemicals
TN4136-5 mg
Glepidotin B
87440-56-0 98%
5mg
¥ 3,710 2023-07-11
A2B Chem LLC
AC15407-5mg
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one
87440-56-0 96.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN4136-1 ml * 10 mm
Glepidotin B
87440-56-0
1 ml * 10 mm
¥ 3810 2024-07-20

Additional information on (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one

(2R,3R)-3,5,7-Trihydroxy-8-(3-Methylbut-2-enyl)-2-Phenyl-Chroman-4-one

(2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one, also known by its CAS number 87440-56-0, is a naturally occurring compound with significant biological activity. This compound belongs to the class of chromanones, which are aromatic compounds with a ketone group and a benzene ring fused to a cyclohexene structure. The molecule is characterized by its complex stereochemistry and functional groups, including hydroxyl groups at positions 3, 5, and 7; a methylbutenyl group at position 8; and a phenyl group at position 2.

The structure of (2R,3R)-3,5,7-Trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one suggests that it may exhibit diverse pharmacological activities due to its ability to interact with various biological targets. Recent studies have focused on its potential as an antioxidant and anti-inflammatory agent. For instance, researchers have demonstrated that this compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines in vitro. These findings align with its traditional use in herbal medicine for treating inflammatory conditions.

One of the most promising applications of CAS No 87440-56-0 is in the field of cancer research. Preclinical studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells. The mechanism behind this activity appears to involve modulation of the mitochondrial pathway of apoptosis and inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the inflammatory response and are often overexpressed in cancerous tissues.

In addition to its therapeutic potential, (2R,3R)-3,5,7-Trihydroxy... has also been investigated for its role in neuroprotection. Animal studies have demonstrated that this compound can mitigate oxidative stress and reduce neuronal damage in models of Alzheimer's disease. The phenolic hydroxyl groups in the molecule are believed to contribute significantly to its neuroprotective effects by enhancing antioxidant defense mechanisms.

The synthesis and isolation of CAS No 87440... have been optimized in recent years to improve yield and purity. Researchers have employed various techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for characterization. These advancements have facilitated further exploration of the compound's pharmacokinetics and bioavailability.

Despite its numerous benefits, there are challenges associated with the large-scale production and clinical translation of (2R.... Issues such as limited solubility and stability under physiological conditions need to be addressed. However, ongoing research into formulation strategies and drug delivery systems offers hope for overcoming these limitations.

In conclusion, (2R... is a multifaceted compound with immense potential in the fields of oncology, neurology, and inflammation management. Its unique chemical structure and diverse biological activities make it a valuable candidate for drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in modern medicine.

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